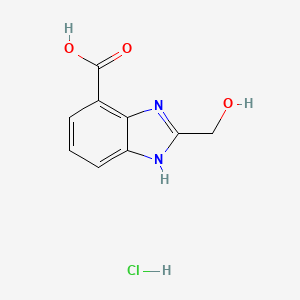
2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzodiazole ring, followed by the introduction of the hydroxymethyl and carboxylic acid groups. The final step would likely involve the addition of hydrochloric acid to form the hydrochloride salt .
Molecular Structure Analysis
The benzodiazole ring is aromatic, meaning it is planar and has a delocalized pi electron system. The hydroxymethyl and carboxylic acid groups are both polar and capable of forming hydrogen bonds .
Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature. The presence of polar groups and the ability to form hydrogen bonds suggest it would be soluble in polar solvents like water .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have explored the synthesis of new compounds using derivatives similar to 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, demonstrating variable and modest antimicrobial activity against certain strains of bacteria and fungi. This research indicates the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Environmental Applications
In another study, Shimizu, Hirano, Satoh, and Miura (2009) explored the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system. This process, which is efficient and environmentally friendly, results in the formation of 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This research highlights the environmental applications of such reactions in synthesizing compounds with potential utility in materials science and as fluorescence markers (Shimizu, Hirano, Satoh, & Miura, 2009).
Corrosion Inhibition
The compound and its derivatives have also been evaluated for their effectiveness as corrosion inhibitors. For example, Khaled (2003) studied the inhibitive action of benzimidazole derivatives (related to the core structure of this compound) against iron corrosion in hydrochloric acid solutions. The study found that these compounds effectively inhibit corrosion by adsorbing onto the iron surface, indicating their potential application in protecting metals from corrosion (Khaled, 2003).
Chemical Transformations for Luminescence Studies
Vasin, Koldaeva, and Perevalov (2013) synthesized 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs to study their luminescence and complex-forming properties. This research provides insights into how the chemical transformations of such compounds can be used to understand their luminescence properties, which is valuable in the development of new luminescent materials (Vasin, Koldaeva, & Perevalov, 2013).
Safety and Hazards
properties
IUPAC Name |
2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c12-4-7-10-6-3-1-2-5(9(13)14)8(6)11-7;/h1-3,12H,4H2,(H,10,11)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADUJVIGWDHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2557082.png)

![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2557087.png)
![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)

![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)
![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)

![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)